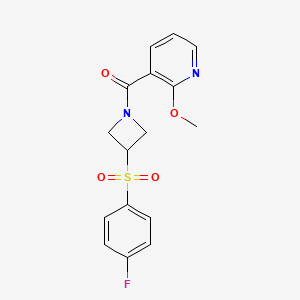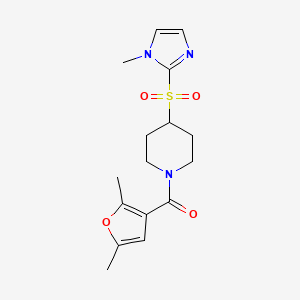
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as Fimasartan, is a novel angiotensin II receptor antagonist that has been developed for the treatment of hypertension. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in humans.
Scientific Research Applications
Discovery and Design of Cholesterol Absorption Inhibitors
A study by Rosenblum et al. (1998) highlights the discovery and design of a potent, orally active inhibitor of cholesterol absorption, derived from a novel inhibitor, emphasizing modifications to enhance activity and block detrimental metabolic oxidation. This research demonstrates the compound's efficacy in lowering liver cholesteryl esters in a cholesterol-fed hamster model, providing insights into structure-activity relationships among 2-azetidinone cholesterol absorption inhibitors (Rosenblum et al., 1998).
Synthesis of Substituted Azetidinones
Jagannadham et al. (2019) focused on the design and synthesis of 2-azetidinone scaffolds with greater biological and pharmacological potencies, specifically incorporating sulfonamide rings. This study effectively synthesized a series of compounds, further expanding the chemical space of azetidinone derivatives with potential medicinal importance (Jagannadham et al., 2019).
Proton Exchange Membranes for Fuel Cell Applications
Kim et al. (2008) developed new sulfonated poly(arylene ether sulfone) copolymers with comb-shaped structures, characterized by high proton conductivity and good membrane material properties. This research contributes to the development of efficient materials for fuel cell applications, demonstrating the importance of chemical modification in creating high-performance polymers (Kim et al., 2008).
Chemicoenzymatic Synthesis of Monobactams
Haruo et al. (1988) explored the chemicoenzymatic approach to synthesize monobactams with a methoxyethyl group at the β-lactam ring, showing strong activity against a variety of gram-negative bacteria. This research underscores the potential of chemicoenzymatic methods in creating novel antibiotics with enhanced activity and stability (Haruo et al., 1988).
Fluorinated Fluorophores
Woydziak et al. (2012) developed a method to facilitate access to fluorinated fluorophores, which can significantly enhance photostability and improve spectroscopic properties. This synthesis strategy opens new avenues for creating novel fluorinated compounds for imaging and analytical applications (Woydziak et al., 2012).
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-23-15-14(3-2-8-18-15)16(20)19-9-13(10-19)24(21,22)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBOOVWCNMTHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)
![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2729459.png)
![2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)
![2-Chloro-1-[4-[(4-chloro-2-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2729461.png)

![3-ethyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729465.png)

